molecular formula C10H14ClNO2S B3380395 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1909325-08-1

8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B3380395
CAS No.: 1909325-08-1
M. Wt: 247.74
InChI Key: XGTWRJNFCPZSPU-UHFFFAOYSA-N
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Description

8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO2S It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted tetrahydroquinoline compounds .

Scientific Research Applications

8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
  • 8-Methyl-1,2,3,4-tetrahydroquinoline
  • 8-Chloro-1,2,3,4-tetrahydroquinoline

Uniqueness

8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable tool in synthetic chemistry and drug development .

Properties

IUPAC Name

8-methylsulfonyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c1-14(12,13)9-6-2-4-8-5-3-7-11-10(8)9;/h2,4,6,11H,3,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTWRJNFCPZSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1NCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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